8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid

Catalog No.
S6469727
CAS No.
2613381-23-8
M.F
C9H15F3N2O3
M. Wt
256.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluor...

CAS Number

2613381-23-8

Product Name

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid

IUPAC Name

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

Molecular Formula

C9H15F3N2O3

Molecular Weight

256.22 g/mol

InChI

InChI=1S/C7H14N2O.C2HF3O2/c1-9-2-3-10-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7)

InChI Key

CPGMKODLKAZELF-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2(C1)CNC2.C(=O)(C(F)(F)F)O

Chemical Supplier Information

Companies such as Biosynth offer 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid (8-MN-DTSA) as a research chemical. Their product information sheet provides details on CAS registry number, molecular formula, molecular weight, and purity.

Scientific Research Applications

  • Organic chemistry: As a research intermediate for the synthesis of new molecules due to its functional groups. Trifluoroacetic acid is a common functional group used in organic chemistry for various purposes [].
  • Medicinal chemistry: The structure containing nitrogen atoms and a ring system might be of interest for researchers investigating new molecules with potential medicinal properties.

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure. The compound features a bicyclic framework that includes both nitrogen and oxygen heteroatoms, contributing to its distinctive chemical properties. Its molecular formula is C7H14N2OC_7H_{14}N_2O with a molecular weight of approximately 142.20 g/mol . The presence of trifluoroacetic acid suggests that it may be used in various

  • Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles, allowing the compound to undergo substitution reactions with electrophiles.
  • Acid-Base Reactions: The trifluoroacetic acid component can donate protons, making the compound reactive in acid-base chemistry.
  • Cyclization Reactions: The spirocyclic nature allows for potential intramolecular cyclization, which can lead to the formation of more complex structures.

The synthesis of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Framework: This may involve cyclization reactions starting from simpler precursors containing nitrogen and oxygen functionalities.
  • Functional Group Modifications: Subsequent steps may include the introduction of methyl and trifluoroacetic groups through alkylation or acylation reactions.
  • Purification: Techniques such as crystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

The potential applications of 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane include:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: Its reactivity can be explored in synthetic chemistry for creating novel compounds with desired properties.
  • Material Science: The compound's stability and unique bonding characteristics may find applications in developing advanced materials.

Interaction studies involving 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane could focus on:

  • Protein Binding Assays: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can reveal its pharmacokinetic properties.
  • Synergistic Effects with Other Compounds: Assessing how it interacts with other drugs or compounds could lead to enhanced therapeutic effects.

Several compounds share structural similarities with 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane. A comparison highlights their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane1251011-05-81.00Contains tert-butyl group enhancing lipophilicity
Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine1416440-07-70.98Morpholine ring adds different chemical properties
(S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine1416444-89-70.98Enantiomeric form affecting biological activity
(R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine1416445-16-30.98Different stereochemistry impacting interactions
Tert-butyl 2-(aminomethyl)morpholine140645-53-00.96Different positioning of functional groups

These compounds illustrate variations in structure that can lead to different physical and chemical properties, enhancing their potential applications in drug discovery and material science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

256.10347683 g/mol

Monoisotopic Mass

256.10347683 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-25-2023

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